
2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one is an organic compound characterized by a cyclohexane ring substituted with two hydroxyl groups and a phenylethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one typically involves the hydroxylation of a cyclohexane derivative followed by the introduction of the phenylethanone group. One common method involves the use of a cyclohexanone derivative, which undergoes hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl groups. The resulting dihydroxycyclohexane is then reacted with a phenylacetyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products
Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of 2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-ol.
Substitution: Formation of 2-(1,2-Dichlorocyclohexyl)-1-phenylethan-1-one.
Wissenschaftliche Forschungsanwendungen
2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethanone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one can be compared with similar compounds such as:
2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
2-(1,2-Dichlorocyclohexyl)-1-phenylethan-1-one: Similar structure but with chlorine substituents instead of hydroxyl groups.
Cyclohexane-1,2-dione: Lacks the phenylethanone moiety but has similar dihydroxycyclohexane structure.
Eigenschaften
CAS-Nummer |
89880-43-3 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-(1,2-dihydroxycyclohexyl)-1-phenylethanone |
InChI |
InChI=1S/C14H18O3/c15-12(11-6-2-1-3-7-11)10-14(17)9-5-4-8-13(14)16/h1-3,6-7,13,16-17H,4-5,8-10H2 |
InChI-Schlüssel |
BUNRYWYLDTWLHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)O)(CC(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


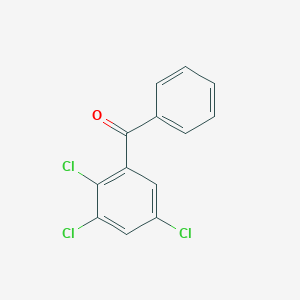

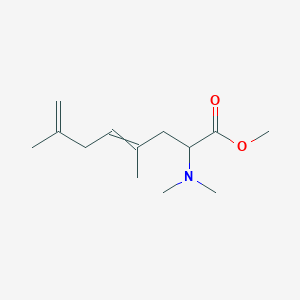
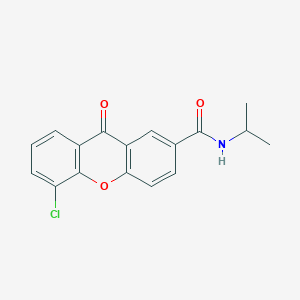

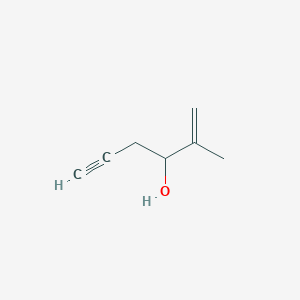
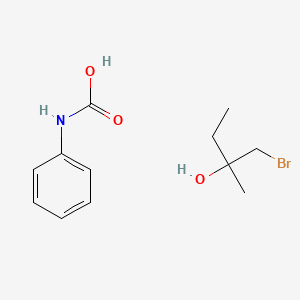

![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine](/img/structure/B14387802.png)
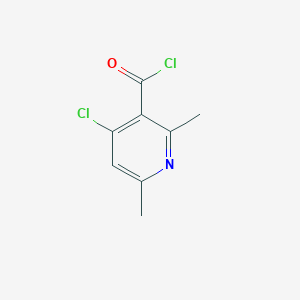
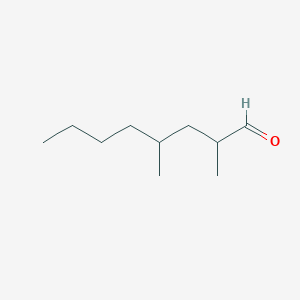

![2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14387846.png)
![5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B14387847.png)
